molecular formula C12H16S B14432302 (2S,4R)-2-methyl-4-phenylthiane CAS No. 76097-72-8

(2S,4R)-2-methyl-4-phenylthiane

Cat. No.: B14432302
CAS No.: 76097-72-8
M. Wt: 192.32 g/mol
InChI Key: BTNDCHWOHKVDLC-CMPLNLGQSA-N
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Description

(2S,4R)-2-methyl-4-phenylthiane is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-methyl-4-phenylthiane typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a thioether, in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-methyl-4-phenylthiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianes, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,4R)-2-methyl-4-phenylthiane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-2-methyl-4-phenylthiane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to its biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide

Uniqueness

(2S,4R)-2-methyl-4-phenylthiane is unique due to its specific stereochemistry and the presence of both a thiane ring and a phenyl group This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

76097-72-8

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

(2S,4R)-2-methyl-4-phenylthiane

InChI

InChI=1S/C12H16S/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

BTNDCHWOHKVDLC-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CCS1)C2=CC=CC=C2

Canonical SMILES

CC1CC(CCS1)C2=CC=CC=C2

Origin of Product

United States

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